molecular formula C8H13N3O3 B8526318 N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide

N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide

Cat. No. B8526318
M. Wt: 199.21 g/mol
InChI Key: DUUZHMLQQPSTJY-UHFFFAOYSA-N
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Patent
US06656959B1

Procedure details

A mixture of 1,1′-carbonylbis[1H-imidazole] (2 mol) in EtOAc (800 ml) was stirred and cooled on an ice-bath, resulting in a suspension. 2,2-dimethoxyethanamine (2 mol) was added dropwise while the temperature was kept below 25 ° C. The resulting reaction mixture was stirred for 2 hours at RT, then for 30 minutes while cooling on an ice-bath. The precipitate was filtered off, stirred in EtOAc (400 ml) during 15 minutes, and on an ice-bath during 15 minutes. The precipitate was filtered off, washed with DIPE (2×50 ml), and dried, yielding 277 g (70%) of N-(2,2-dimethoxyethyl)-1H-imidazole-1-carboxamide (interm. 5).
Quantity
2 mol
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2 mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](N1C=CN=C1)([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2].[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH2:17]>CCOC(C)=O>[CH3:13][O:14][CH:15]([O:18][CH3:19])[CH2:16][NH:17][C:1]([N:3]1[CH:7]=[CH:6][N:5]=[CH:4]1)=[O:2]

Inputs

Step One
Name
Quantity
2 mol
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
800 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
2 mol
Type
reactant
Smiles
COC(CN)OC

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled on an ice-bath
CUSTOM
Type
CUSTOM
Details
resulting in a suspension
CUSTOM
Type
CUSTOM
Details
was kept below 25 ° C
CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
STIRRING
Type
STIRRING
Details
was stirred for 2 hours at RT
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
for 30 minutes while cooling on an ice-bath
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
STIRRING
Type
STIRRING
Details
stirred in EtOAc (400 ml) during 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with DIPE (2×50 ml)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
COC(CNC(=O)N1C=NC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 277 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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